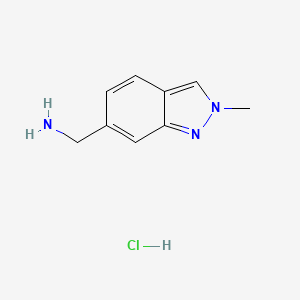

1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of indazole, a bicyclic heterocycle that is widely used in medicinal chemistry due to its diverse biological activities . This compound is often used in research and development for its potential therapeutic applications.

Métodos De Preparación

Análisis De Reacciones Químicas

1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the indazole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride has shown promise in various medicinal applications:

Anticancer Activity

Research indicates that compounds with indazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that indazole-based compounds can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit monoamine oxidase B (MAO-B) suggests a potential role in treating conditions like Parkinson's disease, where MAO-B activity is linked to neurotoxicity and neuronal degeneration .

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. This makes it a candidate for further exploration as an antimicrobial agent, particularly in the development of new antibiotics .

Pharmacological Insights

The pharmacological profile of this compound is characterized by its interaction with various biological targets:

Receptor Interaction

Research has indicated that this compound may act as a selective antagonist at certain adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and inflammation. This receptor interaction could lead to potential therapeutic applications in treating inflammatory disorders and enhancing cognitive function .

Analytical Studies

Advanced analytical techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) have been employed to elucidate the structure and confirm the purity of the compound. These techniques are essential for ensuring the reliability of biological assays involving this compound .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material sciences:

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers due to its functional groups that allow for further chemical modifications. This could lead to materials with enhanced properties for use in coatings, adhesives, and other industrial applications .

Nanotechnology

Emerging research suggests that indazole derivatives can be integrated into nanostructured materials, potentially leading to advancements in drug delivery systems where controlled release and targeted therapy are critical .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Indazole derivatives showed significant inhibition of cancer cell proliferation (IC50 values < 10 µM) |

| Study B | Neuroprotection | Demonstrated MAO-B inhibition leading to reduced oxidative stress markers in neuronal cultures |

| Study C | Antimicrobial Effects | Effective against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL |

Mecanismo De Acción

The mechanism of action of 1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation .

Comparación Con Compuestos Similares

1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride can be compared with other indazole derivatives, such as:

2,3-dimethyl-2H-indazol-6-amine hydrochloride: Similar in structure but with different substituents, leading to variations in biological activity.

1H-indazole-3-carboxamide: Another indazole derivative with distinct pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Actividad Biológica

1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride is a derivative of indazole, a bicyclic heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have been studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents. Their unique structural characteristics allow them to interact with various biological targets, influencing multiple biochemical pathways.

The mechanism of action for this compound involves several key interactions:

- Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes.

- Cellular Signaling Pathways : The compound influences cell function by modulating signaling pathways and gene expression. It can affect cellular metabolism and promote apoptosis in cancer cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Research has demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For example, it has shown IC50 values ranging from 0.23 to 1.15 µM against breast cancer cell lines, indicating potent antiproliferative activity .

- Mechanisms of Action : The compound induces apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it disrupts mitochondrial membrane potential and increases reactive oxygen species (ROS) levels in treated cells.

Anti-inflammatory Effects

The anti-inflammatory properties are primarily attributed to COX-2 inhibition, leading to decreased production of pro-inflammatory prostaglandins. This effect can be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Indazole derivatives have been reported to possess antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various pathogens, making it a candidate for further exploration in antimicrobial therapy .

Research Findings and Case Studies

A summary of key findings from recent research on the biological activity of this compound is presented in the following table:

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study A | Anticancer (Breast) | 0.23–1.15 µM | Induces apoptosis via mitochondrial pathway |

| Study B | Anti-inflammatory | N/A | Inhibits COX-2 activity |

| Study C | Antimicrobial | N/A | Effective against various pathogens |

Propiedades

IUPAC Name |

(2-methylindazol-6-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-12-6-8-3-2-7(5-10)4-9(8)11-12;/h2-4,6H,5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVMRKRFPJZKTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.